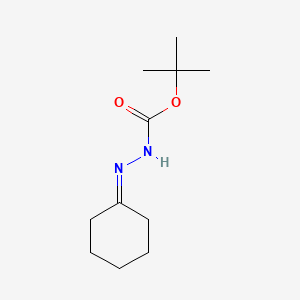

Tert-butyl 2-cyclohexylidenehydrazinecarboxylate

説明

Tert-butyl 2-cyclohexylidenehydrazinecarboxylate is a chemical compound that falls within the category of N-tert-butyl-N,N'-diacylhydrazines, which are known for their use as nonsteroidal ecdysone agonists and have applications as environmentally benign pest regulators . These compounds have been the subject of various studies due to their potential as insecticidal agents and their role in the development of novel pesticides.

Synthesis Analysis

The synthesis of tert-butyl 2-cyclohexylidenehydrazinecarboxylate-related compounds typically involves the reaction of tert-butyl carbazate with corresponding aldehydes in ethanol, yielding products such as (E)-tert-butyl 2-((E)-2-methyl-3-phenylallylidene)hydrazinecarboxylate and its derivatives . Another synthesis route includes the reaction of 1-tert-butylhydrazine with various other reagents, such as (Z)-2,3-dichloro-3-formylacrylic acid and (4-tert-butylphenyl) methanethiol, leading to compounds like 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one . These methods are characterized by their multi-step nature and the use of tert-butyl groups to protect the hydrazine moiety during the synthesis process.

Molecular Structure Analysis

The molecular structure of tert-butyl 2-cyclohexylidenehydrazinecarboxylate and related compounds has been elucidated using various spectroscopic techniques, including proton nuclear magnetic resonance (1H NMR), infrared spectroscopy (IR), and high-resolution mass spectrometry (HRMS) . X-ray crystallography has also been employed to determine the crystal structure of some derivatives, revealing details such as the trans-nature of double bonds and the crystallization in specific space groups . Theoretical calculations, such as Density Functional Theory (DFT), have been used to confirm experimental data and analyze molecular electrostatic potential surfaces and frontier molecular orbitals .

Chemical Reactions Analysis

The tert-butyl group in these compounds can be involved in various chemical reactions. For instance, tert-butyl amides resulting from Ugi reactions can undergo cyclization under specific conditions, demonstrating the utility of tert-butyl isocyanide as a convertible reagent . Additionally, attempts to remove the tert-butyl protecting groups from certain derivatives by acid treatment or pyrolysis have been explored, although these efforts did not always lead to the isolation of the desired unsubstituted compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 2-cyclohexylidenehydrazinecarboxylate-related compounds are influenced by their molecular structure. For example, the presence of tert-butyl groups contributes to the stability of these compounds and affects their solubility and density . The insecticidal activity of these compounds is a significant chemical property, with bioassay results indicating good activity against pests like Plutella xylostella L. and Culex pipiens pallens . The thermal properties and stability of these compounds have also been characterized using techniques such as thermal analysis and X-ray diffraction .

科学的研究の応用

Insecticidal Activity

Tert-butyl 2-cyclohexylidenehydrazinecarboxylate and its derivatives exhibit significant insecticidal activities. A study by Wang et al. (2011) synthesized derivatives of N-tert-butyl-N,N'-diacylhydrazines, which showed potent insecticidal activities against Plutella xylostella L. and Culex pipiens pallens. This research highlights the compound's potential as a benign pest regulator due to its environmental compatibility (Wang et al., 2011).

Organic Synthesis and Chemical Reactions

The compound plays a significant role in organic synthesis and various chemical reactions. Xie et al. (2019) discussed its use in the metal-free alkoxycarbonylation of quinoxalin-2(1H)-ones, demonstrating its versatility in organic chemistry (Xie et al., 2019). Additionally, Barton et al. (2003) explored its use in the preparation and reactions of various organic compounds, underscoring its importance in synthetic chemistry (Barton et al., 2003).

Potential Medical Applications

Research by Bhat et al. (2019) synthesized tert-butyl 2-cyclohexylidenehydrazinecarboxylate derivatives as possible Mcl-1 antagonists. This study indicates the compound's potential in medicinal chemistry, especially in designing novel pharmaceuticals (Bhat et al., 2019).

Synthesis of Fluoroalkyl-Substituted Compounds

Iminov et al. (2015) reported the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides. This study highlights the role of tert-butyl 2-cyclohexylidenehydrazinecarboxylate in synthesizing fluorinated compounds, which are crucial in various chemical industries (Iminov et al., 2015).

Safety And Hazards

Tert-butyl 2-cyclohexylidenehydrazinecarboxylate is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H228 (flammable solid) . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces; keeping the container tightly closed; using explosion-proof electrical/ventilating/lighting equipment; and wearing protective gloves/eye protection/face protection .

特性

IUPAC Name |

tert-butyl N-(cyclohexylideneamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-12-9-7-5-4-6-8-9/h4-8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSQBVWEZOIWGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN=C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401103 | |

| Record name | tert-Butyl 2-cyclohexylidenehydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-cyclohexylidenehydrazinecarboxylate | |

CAS RN |

60295-11-6 | |

| Record name | tert-Butyl 2-cyclohexylidenehydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

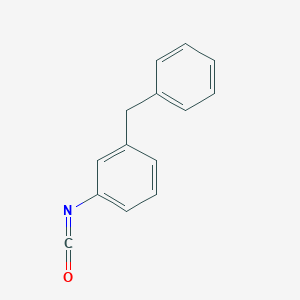

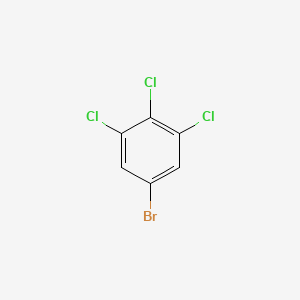

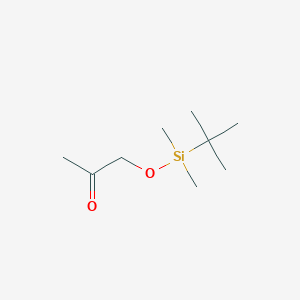

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Methylphenyl)methylsulfanyl]aniline](/img/structure/B1275750.png)

![2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1275763.png)